tertiapin-Q - 252198-49-5

tertiapin-Q

Catalog Number: EVT-254842
CAS Number: 252198-49-5
Molecular Formula: C106H175N35O24S4
Molecular Weight: 2452.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tertiapin-Q (TPN(Q)) is a synthetic derivative of tertiapin (TPN), a 21-amino acid peptide toxin originally isolated from honey bee venom. [] TPN(Q) is classified as a potassium channel blocker, specifically targeting inwardly rectifying potassium (Kir) channels. [] In scientific research, TPN(Q) is widely used as a pharmacological tool to investigate the role of Kir channels in various physiological and pathological processes. [, , , ] Its stability and high affinity for certain Kir channels, particularly ROMK1 and GIRK1/4, make it a valuable tool for electrophysiological studies and investigations of channel structure and function. [, , ]

Future Directions
  • Developing TPN(Q) analogs with enhanced selectivity for specific Kir channel subtypes. This would enable more targeted investigation of individual Kir channel function and potentially lead to the development of novel therapeutic agents. [, ]
  • Investigating the potential of TPN(Q) as a lead compound for developing new drugs targeting Kir channels involved in various diseases, such as cardiac arrhythmias, hypertension, and neurological disorders. [, , ]
  • Further exploring the interaction mechanisms of TPN(Q) with Kir channels, utilizing advanced computational modeling techniques and structural biology approaches. This would provide deeper insights into the structural basis of TPN(Q) binding and channel blockage. [, ]

Tertiapin

    Relevance: Tertiapin is the parent compound of tertiapin-Q. Tertiapin-Q was developed to overcome the stability issues associated with tertiapin while retaining its biological activity. Tertiapin-Q achieves this by substituting the oxidizable methionine residue in tertiapin with a glutamine residue []. This modification renders tertiapin-Q resistant to air oxidation, making it a more stable and reliable tool for studying Kir channels [].

Flupirtine

    Relevance: Flupirtine serves as a pharmacological tool to study the role of GIRK channels alongside tertiapin-Q. Flupirtine's ability to activate GIRK channels contrasts with tertiapin-Q's action as a channel blocker [, ]. Researchers often employ these contrasting actions to investigate the functional roles of GIRK channels in various physiological processes.

ML297

    Relevance: Similar to flupirtine, ML297's activation of GIRK channels contrasts with the inhibitory action of tertiapin-Q on these channels []. This distinction enables researchers to explore the functional consequences of GIRK channel activation and inhibition in various experimental settings.

Ramelteon

    Relevance: Studies demonstrate that both ramelteon and melatonin exert their effects on SCN neurons through a mechanism involving GIRK channel activation []. This shared mechanism links ramelteon's therapeutic effects to the broader research area of GIRK channel modulation, where tertiapin-Q is frequently used as a pharmacological tool.

[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO)

    Relevance: Research indicates that DAMGO activates MOR in peripheral sensory neurons, leading to the activation of Kir3 channels, a process sensitive to tertiapin-Q []. This finding highlights the role of Kir3 channels as downstream effectors of MOR signaling, further emphasizing the significance of tertiapin-Q as a pharmacological tool to investigate Kir3 channel function in the context of opioid receptor activation and pain modulation.

Overview

Tertiapin-Q is a synthetic peptide derived from the honey bee toxin tertiapin. It is characterized by the substitution of a methionine residue with a glutamine residue, enhancing its stability and making it nonoxidizable by air. This compound primarily functions as an inhibitor of inward-rectifier potassium channels, specifically targeting the ROMK1 and GIRK1/4 channels. Its unique properties allow it to be utilized in various scientific applications, particularly in cardiac research and neurophysiology.

Source and Classification

Tertiapin-Q is classified as a peptide toxin and is synthesized through solid-phase peptide synthesis techniques. It has been identified as a potent blocker of potassium channels, which are crucial for maintaining the electrical excitability of cells. The compound's molecular formula is C106H175N35O24S4C_{106}H_{175}N_{35}O_{24}S_{4}, with a molecular weight of approximately 2452 Da. It is supplied in a white lyophilized solid form and is soluble in water and saline buffers .

Synthesis Analysis

The synthesis of tertiapin-Q involves advanced techniques such as solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. The synthetic process typically utilizes automated synthesizers to ensure accuracy and efficiency. The final product undergoes purification to achieve a purity rate greater than 97% . The specific methods employed include:

  • Solid-Phase Peptide Synthesis: This technique facilitates the stepwise addition of amino acids to form the desired peptide chain.
  • Mass Confirmation: The molecular mass of synthesized tertiapin-Q is confirmed using techniques such as mass spectrometry, ensuring that the correct structure has been achieved .
Molecular Structure Analysis

Tertiapin-Q consists of 21 amino acids, featuring a compact structure stabilized by disulfide bonds between cysteine residues. The primary sequence includes several positively charged residues, which contribute to its interaction with potassium channels. The structural analysis reveals that the interaction surface is predominantly formed by its alpha helix, allowing it to effectively plug into the vestibule of the potassium pore during channel inhibition .

Structural Data:

  • Amino Acid Sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2
  • Disulfide Bonds: Cys3-Cys14 and Cys5-Cys18
  • CAS Number: 252198-49-5
Chemical Reactions Analysis

Tertiapin-Q primarily engages in bimolecular reactions with potassium channels, where one molecule of tertiapin-Q binds to one channel. This binding mechanism effectively blocks the flow of potassium ions through the channel, thereby influencing cellular excitability and signaling pathways. The interaction with channels such as ROMK1 involves specific conformational changes that prevent ion passage .

Key Reactions:

  • Inhibition of Potassium Channels: Tertiapin-Q inhibits inward-rectifier potassium channels by plugging the K+ pore.
  • Binding Dynamics: The binding mechanism is influenced by structural features unique to tertiapin-Q compared to its parent compound.
Mechanism of Action

The mechanism by which tertiapin-Q exerts its effects involves blocking inward-rectifier potassium channels, which play a crucial role in regulating cellular excitability. By binding to these channels, tertiapin-Q disrupts normal ion flow, leading to altered membrane potentials and cellular responses. In cardiac studies, this inhibition has been shown to improve heart rate and conduction in models with specific ion channel mutations .

Mechanistic Insights:

  • Channel Interaction: Tertiapin-Q plugs into the vestibule of potassium channels.
  • Physiological Impact: Results in improved heart rate variability and conduction in experimental models.
Physical and Chemical Properties Analysis

Tertiapin-Q exhibits several notable physical and chemical properties that contribute to its functionality:

  • Appearance: White lyophilized solid
  • Solubility: Soluble in water and saline buffers
  • Stability: Nonoxidizable by air, enhancing its usability in various experimental conditions .

These properties make tertiapin-Q an effective tool for studying ion channel dynamics and their physiological implications.

Applications

Tertiapin-Q has significant scientific applications due to its ability to selectively inhibit potassium channels:

  • Cardiac Research: Used to study heart rhythm disorders by modulating ion channel activity.
  • Neurophysiology: Serves as a molecular probe for investigating inward-rectifier potassium channels in neuronal tissues.
  • Pharmacological Studies: Investigated for potential therapeutic uses in conditions involving dysregulated ion channel function.

Through these applications, tertiapin-Q contributes valuable insights into cellular physiology and potential therapeutic interventions for related disorders .

Introduction to Tertiapin-Q: Origin and Structural Characteristics

Natural Source and Evolutionary Context in Apis mellifera Venom

Tertiapin-Q (TPN-Q) originates from the European honey bee (Apis mellifera), where it exists as a minor component (<0.1%) of the venom cocktail alongside melittin and apamin [1] [7]. Native tertiapin serves defensive functions, causing pain and inflammation through potassium channel blockade. This 21-amino-acid peptide evolved as a potent neurotoxin targeting inward-rectifier potassium (Kir) channels in predators [1] [5]. Its presence in venom enhances toxicity through disruption of electrochemical gradients in excitable tissues, exemplifying evolutionary optimization for rapid ion channel modulation [7].

Chemical Synthesis and Stability Optimization (M13Q Substitution)

Native tertiapin contains a methionine at position 13 (Met-13), which undergoes oxidation upon air exposure, diminishing its channel-blocking potency by 4-5 fold [1] [3]. To address this limitation, Jin and Lu (1999) developed tertiapin-Q via solid-phase peptide synthesis, substituting Met-13 with glutamine (Gln) [3] [6] [10]. This strategic replacement preserves molecular volume and polarity while eliminating oxidation sensitivity. The synthetic protocol incorporates three disulfide bonds (Cys3-Cys14, Cys5-Cys18) and C-terminal lysine amidation, yielding a homogeneous product with >95% purity [6] [8]. Accelerated stability studies confirm TPN-Q retains full activity after weeks at room temperature, unlike native tertiapin which degrades within days [3] [10].

Tertiapin-Q vs. Native Tertiapin: Comparative Structural Analysis

Despite the M13Q substitution, structural studies reveal near-identical conformation between TPN-Q and reduced (non-oxidized) native tertiapin [3] [10]. Nuclear magnetic resonance (NMR) analyses indicate both peptides share:

  • Core scaffold: Two antiparallel β-sheets (residues 4–7) connected by a type-I reverse turn
  • C-terminal α-helix: Residues 12–19 stabilized by hydrophobic interactions
  • Disulfide topology: Cys3-Cys14 and Cys5-Cys18 bridges creating a nested loop structure [1] [10]Functional equivalence is demonstrated through nearly identical inhibition constants (Ki) for Kir channels: TPN-Q blocks ROMK1 (Kir1.1) at 1.3 nM vs. native tertiapin at 2 nM, and GIRK1/4 (Kir3.1/3.4) at 13.3 nM vs. 8.6 nM [3] [9]. This validates TPN-Q as a non-oxidizable functional analog.

Table 1: Structural and Functional Comparison of Native Tertiapin vs. Tertiapin-Q

ParameterNative TertiapinTertiapin-Q
Residue 13Methionine (Met)Glutamine (Gln)
Air StabilityHighly sensitive (activity loss in days)Stable (weeks-months)
IC50 for ROMK12 nM1.3 nM
IC50 for GIRK1/48.6 nM13.3 nM
Disulfide BondsCys3-Cys14, Cys5-Cys18Identical
α-Helix Content35% (residues 12-19)Preserved

Molecular Formula, Disulfide Bond Architecture, and Conformational Dynamics

Tertiapin-Q has the molecular formula C106H175N35O24S4 and a molecular weight of 2452 Da [6] [8] [9]. Its primary structure follows the sequence: H-Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2 with two invariant disulfide bonds (Cys3-Cys14 and Cys5-Cys18) [3] [8]. This architecture creates a rigid core supporting functional domains:

  • Pore-blocking domain: Lys21 positioned at the C-terminal amidated end
  • Electrostatic interface: Basic residues (Lys17, Lys18, Lys20) forming positive surface potential
  • Hydrophobic patch: Ile8-Ile9-Ile10-Pro11 for membrane association

Molecular dynamics simulations reveal conformational flexibility in the 12-19 α-helix, which dynamically orients Lys21 toward channel pores [2] [10]. The disulfide-constrained β-strands (residues 4-7) maintain structural integrity during binding, while the N-terminus (Ala1-Leu2) exhibits torsional freedom [10]. This balance of rigidity and flexibility enables precise docking into Kir channel vestibules with minimal entropic penalty.

Table 2: Molecular Specifications of Tertiapin-Q

PropertySpecification
Molecular Weight2452 Da
CAS Number910044-56-3
Amino Acid SequenceALCNCNRIIIPHQCWKKCGKK-NH2
Disulfide BondsCys3-Cys14, Cys5-Cys18
Net Charge (pH 7.0)+5 (4 Lys, 1 Arg)
Secondary Structureβ-sheets (4-7), α-helix (12-19)
Solubility2 mg/mL in aqueous buffers

Properties

CAS Number

252198-49-5

Product Name

tertiapin-Q

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

Molecular Formula

C106H175N35O24S4

Molecular Weight

2452.0 g/mol

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChI Key

GMZAXHIZSCRCHM-MIPBWYARSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.